3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
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Overview
Description
3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound featuring a tetrahydropyran ring attached to a phenyl group through an ether linkage, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the formation of the tetrahydropyran ring followed by its attachment to the phenyl group. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins under mild conditions . These methods are advantageous due to their high efficiency and the ability to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives.
Scientific Research Applications
3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the phenyl and propene groups.
2H-Pyrans: Compounds with a similar six-membered oxygen-containing ring but different substitution patterns.
Uniqueness
3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its combination of a tetrahydropyran ring, phenyl group, and propene chain, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and the exploration of various biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(3-prop-2-enylphenoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-12-7-5-8-13(11-12)16-14-9-3-4-10-15-14/h2,5,7-8,11,14H,1,3-4,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVESZDBWRAJPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)OC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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